Cas no 1804709-83-8 (4-(Aminomethyl)-6-(difluoromethyl)-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

4-(Aminomethyl)-6-(difluoromethyl)-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine is a fluorinated pyridine derivative characterized by its unique substitution pattern, incorporating multiple fluorine-containing functional groups. The presence of difluoromethyl, trifluoromethoxy, and trifluoromethyl moieties enhances its electron-withdrawing properties, making it a valuable intermediate in agrochemical and pharmaceutical synthesis. The aminomethyl group provides a reactive site for further functionalization, enabling diverse derivatization pathways. This compound’s structural features contribute to improved metabolic stability and lipophilicity, which are advantageous in the design of bioactive molecules. Its high purity and well-defined chemical properties ensure reproducibility in research and industrial applications. Suitable for use in cross-coupling reactions and as a building block for advanced heterocyclic systems.
4-(Aminomethyl)-6-(difluoromethyl)-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine structure
1804709-83-8 structure
Product Name:4-(Aminomethyl)-6-(difluoromethyl)-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine
CAS No:1804709-83-8
MF:C9H6F8N2O
MW:310.143970012665
CID:4812657
Update Time:2025-10-11

4-(Aminomethyl)-6-(difluoromethyl)-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 4-(Aminomethyl)-6-(difluoromethyl)-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine
    • Inchi: 1S/C9H6F8N2O/c10-7(11)4-1-3(2-18)5(20-9(15,16)17)6(19-4)8(12,13)14/h1,7H,2,18H2
    • InChI Key: LJFJNBLBYUUSAA-UHFFFAOYSA-N
    • SMILES: FC(C1C(=C(CN)C=C(C(F)F)N=1)OC(F)(F)F)(F)F

Computed Properties

  • Exact Mass: 310.03523812 g/mol
  • Monoisotopic Mass: 310.03523812 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 11
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 318
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 310.14
  • XLogP3: 2.5
  • Topological Polar Surface Area: 48.1

4-(Aminomethyl)-6-(difluoromethyl)-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029080887-1g
4-(Aminomethyl)-6-(difluoromethyl)-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine
1804709-83-8 97%
1g
$1,475.10 2022-04-01

Additional information on 4-(Aminomethyl)-6-(difluoromethyl)-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine

Chemical Profile of 4-(Aminomethyl)-6-(difluoromethyl)-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine (CAS No. 1804709-83-8)

4-(Aminomethyl)-6-(difluoromethyl)-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the chemical abstracts service number CAS No. 1804709-83-8, belongs to the pyridine class of molecules, which are widely recognized for their role in medicinal chemistry. The presence of multiple fluorinated substituents and functional groups such as aminomethyl, difluoromethyl, and trifluoromethoxy endows this molecule with distinct electronic and steric properties, making it a promising candidate for further exploration in drug discovery and development.

The structural composition of 4-(Aminomethyl)-6-(difluoromethyl)-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine is characterized by a pyridine core substituted with several fluorinated groups. The aminomethyl group at the 4-position introduces a nucleophilic center, which can be exploited for further chemical modifications, including the formation of amide or urea bonds. This feature is particularly relevant in the design of bioactive molecules that require specific interactions with biological targets. Additionally, the difluoromethyl and trifluoromethoxy groups at the 6- and 3-positions, respectively, contribute to the molecule's lipophilicity and metabolic stability, which are critical factors in drug design.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and interactions of this compound with various biological targets. Studies have suggested that the fluorinated substituents may enhance the binding affinity by improving hydrophobic interactions and reducing solvation effects. Furthermore, the aminomethyl group could serve as a linker for further derivatization, allowing for the creation of peptidomimetics or other complex molecular architectures. These attributes make 4-(Aminomethyl)-6-(difluoromethyl)-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine a valuable scaffold for developing novel therapeutic agents.

In the realm of medicinal chemistry, fluorinated pyridines have been extensively studied due to their ability to modulate pharmacokinetic properties and enhance biological activity. The introduction of fluorine atoms into aromatic rings typically increases metabolic stability, prolongs half-life, and improves oral bioavailability. The specific arrangement of fluorinated groups in 4-(Aminomethyl)-6-(difluoromethyl)-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine may also influence its interaction with enzymes and transporters, thereby affecting its overall pharmacological profile. This compound's potential as a building block for drug candidates has been recognized by several research groups, leading to ongoing investigations into its derivatives.

One particularly intriguing aspect of this molecule is its potential application in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are frequently targeted in cancer therapy. The structural features of 4-(Aminomethyl)-6-(difluoromethyl)-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine, particularly the presence of multiple fluorinated substituents, suggest that it may interact effectively with the ATP-binding pockets of kinase domains. Preliminary computational studies have indicated that this compound could exhibit inhibitory activity against certain kinases, making it a promising lead for further optimization.

Furthermore, the aminomethyl group provides a versatile handle for further functionalization, allowing chemists to explore various modifications that could enhance potency or selectivity. For instance, incorporating heterocyclic rings or other pharmacophores through this group could lead to novel compounds with improved pharmacological properties. Such modifications are often employed in structure-activity relationship (SAR) studies to elucidate the key features responsible for biological activity.

The synthesis of 4-(Aminomethyl)-6-(difluoromethyl)-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine presents an interesting challenge due to the complexity of its structure. However, advances in synthetic methodologies have made it increasingly feasible to construct such molecules efficiently. Techniques such as palladium-catalyzed cross-coupling reactions and metal-halogen exchange reactions have been instrumental in introducing fluorinated groups into pyridine scaffolds. These methods allow for precise control over regioselectivity, ensuring that each substituent is placed at the desired position within the molecule.

As research continues to uncover new therapeutic targets and mechanisms, compounds like 4-(Aminomethyl)-6-(difluoromethyl)-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine will play an increasingly important role in drug discovery efforts. Their unique structural features and potential biological activities make them attractive candidates for further exploration. By leveraging computational tools and innovative synthetic strategies, researchers can optimize these molecules to develop next-generation pharmaceuticals that address unmet medical needs.

The future prospects for this compound are promising, with several ongoing projects aimed at exploring its derivatives and evaluating their biological activity. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate these investigations, leading to faster translation from bench to bedside. As our understanding of disease mechanisms continues to evolve, compounds like 4-(Aminomethyl)-6-(difluoromethyl)-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine will remain at the forefront of medicinal chemistry research.

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